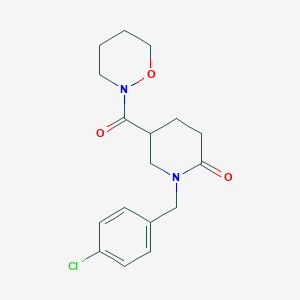![molecular formula C19H19F3N2O2S B5035502 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a member of the benzamide family and is a white crystalline solid with a molecular weight of 448.56 g/mol.
作用機序
The mechanism of action of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its self-assembly into fibrils. Additionally, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer therapy, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In neurodegenerative diseases, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the toxicity of amyloid beta peptides and inhibit their aggregation. In inflammation, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to reduce the production of leukotrienes, which are mediators of inflammation.
実験室実験の利点と制限
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages as a research tool, including its high potency and specificity for its target enzymes and signaling pathways. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has some limitations, including its relatively low solubility in water and its potential to interact with other proteins and enzymes, which could affect its specificity and potency.
将来の方向性
There are several future directions for research on 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new applications in various fields. In cancer therapy, future research could focus on the development of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide-based drugs that are more effective and have fewer side effects than current treatments. In neurodegenerative diseases, future research could focus on the development of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide-based drugs that can cross the blood-brain barrier and target specific regions of the brain. In inflammation, future research could focus on the identification of new targets for 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and the development of more potent and specific inhibitors.
合成法
The synthesis of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the reaction between 3-(trifluoromethyl)aniline and 3-butoxythiocarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with benzoyl chloride to obtain 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. The yield of 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is approximately 70%, and the purity can be improved by recrystallization.
科学的研究の応用
3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. In cancer therapy, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is overexpressed in many cancer cells. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In neurodegenerative diseases, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the formation of amyloid beta fibrils and reduce the toxicity of amyloid beta peptides in vitro.
In inflammation, 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, mediators of inflammation. 3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the production of leukotrienes in vitro and in vivo.
特性
IUPAC Name |
3-butoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-10-26-16-9-4-6-13(11-16)17(25)24-18(27)23-15-8-5-7-14(12-15)19(20,21)22/h4-9,11-12H,2-3,10H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCZQBQALOTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

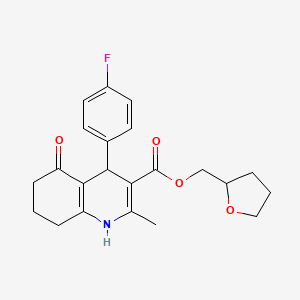
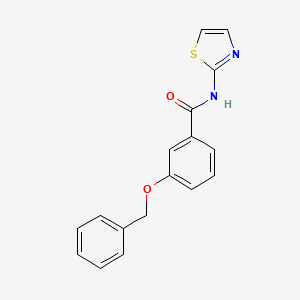
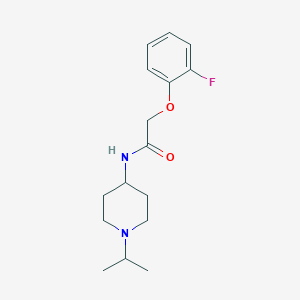
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

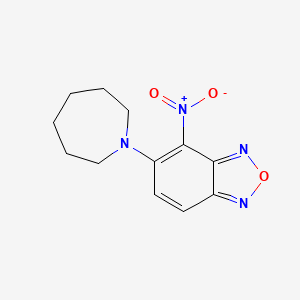
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
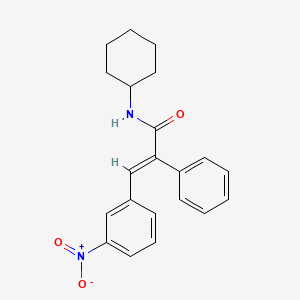
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
